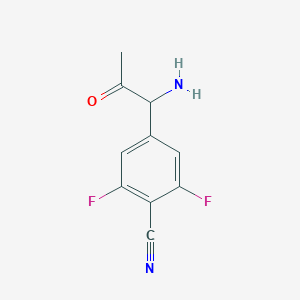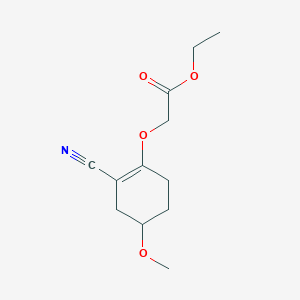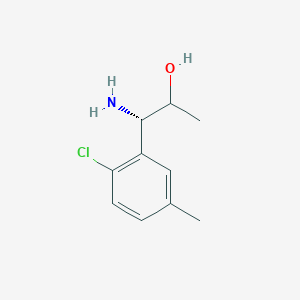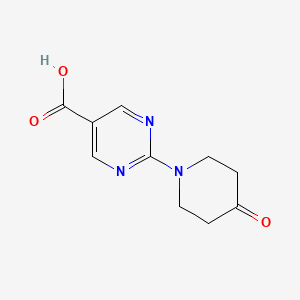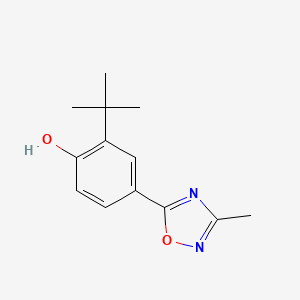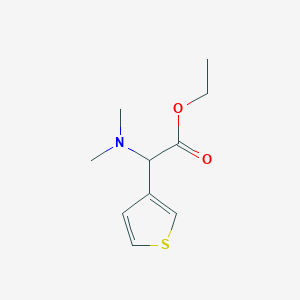
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound with the molecular formula C13H8BrF3NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation and N-bromosuccinimide (NBS) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
科学的研究の応用
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Similar in structure but lacks the carboxylate group.
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Similar but without the methyl ester group.
Uniqueness
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H9BrF3NO3 |
|---|---|
分子量 |
364.11 g/mol |
IUPAC名 |
methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |
InChIキー |
GOVSKRISCFQHPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)



![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
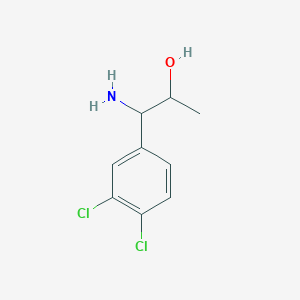
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)
